![molecular formula C19H20Cl2N2O2 B2604017 3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797318-74-1](/img/structure/B2604017.png)
3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . They exhibit a wide range of pharmacological applications .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, protodeboronation of pinacol boronic esters is a reaction that has been reported for similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .Scientific Research Applications
Enantioselective Synthesis
Research on related piperidine derivatives, such as the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, provides a foundation for the synthesis of complex organic compounds, including potential applications in drug development and chemical synthesis (Calvez, Chiaroni, & Langlois, 1998).
Structure-Affinity Relationship in Dopamine Receptors
Research into the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides highlights the exploration of compounds that target dopamine receptors, indicating the importance of chemical modifications for enhancing receptor affinity and selectivity (Leopoldo et al., 2002).
Molecular Structure and Antioxidant Activity
A study on the molecular structure and antioxidant activity of a novel benzamide derivative underscores the integration of experimental and computational methods to assess the chemical and biological properties of such compounds (Demir et al., 2015).
Fluorescence Enhancement in Biomedical Applications
The application of benzamide derivatives like Glibenclamide to enhance the fluorescence of Er3+ ion for biochemical probing demonstrates the potential of these compounds in the development of sensitive and specific diagnostic tools (Faridbod et al., 2009).
Corrosion Inhibition
Investigations into the corrosion inhibition capabilities of benzamide derivatives on mild steel highlight the utility of these compounds in materials science, particularly for protecting industrial materials against corrosion (Mishra et al., 2018).
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-3-2-10-23(12-16)15-7-5-14(6-8-15)22-19(24)13-4-9-17(20)18(21)11-13/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFPHQXWGVBZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide |
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